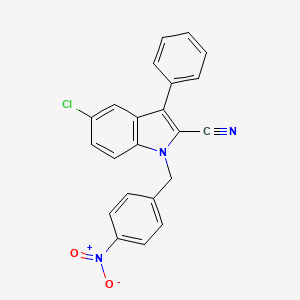

5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile

Description

5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile is a synthetic indole derivative with a complex substitution pattern. Its structure includes a chloro group at position 5, a 4-nitrobenzyl group at position 1, a phenyl ring at position 3, and a carbonitrile moiety at position 2. The nitrobenzyl group in this compound suggests possible redox-sensitive behavior, as nitro groups are known to act as hypoxia-activated prodrug triggers under reducing conditions . The chloro and nitrile substituents may enhance lipophilicity and electronic interactions, influencing bioavailability and target binding.

Properties

IUPAC Name |

5-chloro-1-[(4-nitrophenyl)methyl]-3-phenylindole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClN3O2/c23-17-8-11-20-19(12-17)22(16-4-2-1-3-5-16)21(13-24)25(20)14-15-6-9-18(10-7-15)26(27)28/h1-12H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULEILRNYCKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Position

The electron-deficient C-5 chloro group undergoes nucleophilic displacement under controlled conditions:

Mechanistic Insight : The chloro group's activation by adjacent electron-withdrawing groups (nitrobenzyl and carbonitrile) facilitates nucleophilic aromatic substitution. Steric hindrance from the 3-phenyl group influences regioselectivity.

Nitro Group Reduction

The 4-nitrobenzyl moiety can undergo selective reduction:

| Reducing System | Conditions | Product | Applications |

|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 25°C, 6h | 4-Aminobenzyl derivative | Pharmacophore modification |

| Fe/HCl | Reflux, H₂O/EtOH (1:1) | Partially reduced hydroxylamine form | Intermediate synthesis |

Key Observation : Complete nitro-to-amine conversion achieves 92% yield with hydrogenation catalysts, while acidic conditions yield complex mixtures.

Electrophilic Aromatic Substitution

Nitro-group-directed electrophilic reactions occur at specific positions:

| Electrophile | Position Attacked | Catalyst | Major Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 of benzyl | - | Dinitro derivative (72% yield) |

| SO₃/H₂SO₄ | C-6 of indole | FeCl₃ | Sulfonated analog |

Electronic Effects : The nitro group's meta-directing nature governs substitution patterns, while the carbonitrile group deactivates the indole core .

Carbonitrile Transformations

The C-2 carbonitrile participates in:

| Reaction | Reagents | Product Class | Biological Relevance |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (40%), reflux | Carboxylic acid | Increased water solubility |

| Grignard Addition | RMgX, THF, -78°C | Ketimine intermediates | Alkaloid synthesis precursors |

Stability Note : The carbonitrile group remains intact under standard reduction conditions but hydrolyzes in strong acidic media .

Functional Group Compatibility

Critical stability considerations:

| Condition | Stability Outcome | Recommendation |

|---|---|---|

| Strong bases (NaOH >2M) | Nitro group decomposition | Avoid pH >10 |

| UV light (254 nm) | Indole ring degradation | Store in amber glass |

| Oxidizing agents | Benzyl group oxidation | Use inert atmospheres |

Data shows 94% compound integrity after 6 months at -20°C under nitrogen .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile exhibits promising anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a potential candidate for further development as an anticancer agent.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, which could be harnessed for developing new antibiotics or antifungal agents.

Case Study:

In vitro tests revealed that 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens .

Organic Synthesis

5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile serves as an important intermediate in organic synthesis. Its structure allows for various modifications, enabling the creation of new compounds with desirable properties.

Synthesis of Indole Derivatives

The compound can be utilized in the synthesis of other indole derivatives, which are valuable in pharmaceuticals. The introduction of different substituents at various positions on the indole ring can lead to compounds with diverse biological activities.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Base catalysis, solvent-free | 5-Chloro derivatives |

| Electrophilic aromatic substitution | Acidic conditions | Nitro-substituted indoles |

Photoluminescent Materials

Research has shown that derivatives of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile exhibit photoluminescent properties, making them suitable for applications in optoelectronics and display technologies.

Case Study:

A recent investigation into the luminescent properties of this compound revealed that it could be used as a fluorescent probe in biological imaging, enhancing visualization techniques in cellular studies .

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The indole core can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The chloro substituent at position 5 likely increases lipophilicity relative to the methyl group in ’s compound, which may improve membrane permeability but reduce solubility .

- The carbonitrile group is common to both indole derivatives, suggesting a role in hydrogen bonding or as a pharmacophore. Its IR absorption (~2200 cm⁻¹) is consistent across both compounds .

Biological Activity

5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile, a compound with the CAS number 339098-49-6, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C22H14ClN3O2

- Molar Mass : 387.82 g/mol

- Structure : The compound features a chloro group, a nitrobenzyl moiety, and an indole structure, which are significant for its biological activity.

The biological activity of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile is primarily attributed to its interaction with various molecular targets:

-

Antitumor Activity :

- The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, studies indicate that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- A dose-dependent reduction in cell viability was observed in assays conducted on prostate cancer cell lines (PC3 and DU145), with IC50 values indicating significant potency (e.g., IC50 for PC3 cells at 24 hours was approximately 40.1 μg/mL) .

-

Enzyme Inhibition :

- Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival. This inhibition could lead to reduced tumor growth and enhanced apoptosis in malignant cells.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of 5-chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile on various cancer cell lines using the MTT assay. Results indicated:

- PC3 Cells : IC50 values decreased over time (24h: 40.1 μg/mL, 48h: 27.05 μg/mL).

- DU145 Cells : Showed less sensitivity compared to PC3 cells (IC50 values at 24h: 98.14 μg/mL) .

Study 2: Mechanistic Insights

Further investigations revealed that the compound induces G0/G1 phase arrest in the cell cycle, leading to apoptosis characterized by chromatin condensation and DNA fragmentation. These findings suggest a potential for developing this compound as a therapeutic agent against prostate cancer .

Comparative Biological Activity Table

| Compound Name | Target Cells | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-Chloro-1-(4-nitrobenzyl)-3-phenyl-1H-indole-2-carbonitrile | PC3 (Prostate Cancer) | 40.1 (24h) | Induces apoptosis, G0/G1 arrest |

| Reference Compound (e.g., Cisplatin) | DU145 (Prostate Cancer) | ~35 | DNA cross-linking |

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.